Cas no 102644-20-2 (5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1-chloro-13-[6-O-[2,4-dideoxy-4-(methylamino)-a-L-threo-pentopyranosyl]-4-O-methyl-b-D-glucopyranosyl]-12,13-dihydro-6-methyl-)
102644-20-2 structure
Product Name:5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1-chloro-13-[6-O-[2,4-dideoxy-4-(methylamino)-a-L-threo-pentopyranosyl]-4-O-methyl-b-D-glucopyranosyl]-12,13-dihydro-6-methyl-
Numéro CAS:102644-20-2
Le MF:C34H35ClN4O9
Mégawatts:679.116108179092
CID:154010
PubChem ID:128141
Update Time:2025-04-19
5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1-chloro-13-[6-O-[2,4-dideoxy-4-(methylamino)-a-L-threo-pentopyranosyl]-4-O-methyl-b-D-glucopyranosyl]-12,13-dihydro-6-methyl- Propriétés chimiques et physiques
Nom et identifiant
-
- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1-chloro-13-[6-O-[2,4-dideoxy-4-(methylamino)-a-L-threo-pentopyranosyl]-4-O-methyl-b-D-glucopyranosyl]-12,13-dihydro-6-methyl-
- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1-chloro-13-[6-O-[2,4-dideoxy-4-(methylamino)-a-L-threo-pentopyranosyl]
- 5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, 1-chloro-13-[6-O-[2,4-dideoxy-4-(methylamino)-alpha-L-threo-pentopyranosyl]-4-O-methyl-beta-D-glucopyranosyl]-12,13-dihydro-6-methyl-
- AT-2433 A1
- CHEBI:222273
- AT2433-A1
- AT 2433-A1
- 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1-chloro-13-(6-O-(2,4-dideoxy-4-(methylamino)pentopyranosyl)-4-O-methylhexopyranosyl)-12,13-dihydro-6-methyl-
- CHEMBL3589063
- 5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
- 102644-20-2
- AT 2433A1
-
- Piscine à noyau: 1S/C34H35ClN4O9/c1-36-18-12-46-21(11-19(18)40)47-13-20-31(45-3)29(41)30(42)34(48-20)39-27-15(8-6-9-16(27)35)23-25-24(32(43)38(2)33(25)44)22-14-7-4-5-10-17(14)37-26(22)28(23)39/h4-10,18-21,29-31,34,36-37,40-42H,11-13H2,1-3H3/t18-,19-,20+,21-,29+,30+,31+,34+/m0/s1
- La clé Inchi: CGQSZYLXZOKJEJ-VYCQBBBDSA-N
- Sourire: ClC1=CC=CC2=C1N(C1=C3C(C4C=CC=CC=4N3)=C3C(N(C)C(C3=C12)=O)=O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]2C[C@@H]([C@H](CO2)NC)O)O1)OC)O)O
Propriétés calculées
- Qualité précise: 678.209256
- Masse isotopique unique: 678.209256
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 48
- Nombre de liaisons rotatives: 6
- Complexité: 1240
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 168
- Le xlogp3: 1.9
Propriétés expérimentales
- Dense: 1.69
- Point d'ébullition: 909.1°Cat760mmHg
- Point d'éclair: 503.6°C
- Indice de réfraction: 1.772
5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1-chloro-13-[6-O-[2,4-dideoxy-4-(methylamino)-a-L-threo-pentopyranosyl]-4-O-methyl-b-D-glucopyranosyl]-12,13-dihydro-6-methyl- Littérature connexe
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
102644-20-2 (5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1-chloro-13-[6-O-[2,4-dideoxy-4-(methylamino)-a-L-threo-pentopyranosyl]-4-O-methyl-b-D-glucopyranosyl]-12,13-dihydro-6-methyl-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot